An In-depth Technical Guide to 6-nitrothiazolo[5,4-b]pyridine: Structure, Properties, and Reactivity
An In-depth Technical Guide to 6-nitrothiazolo[5,4-b]pyridine: Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-nitrothiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physical properties, synthesis, and reactivity, offering insights for its application in the development of novel therapeutics.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets. The introduction of a nitro group at the 6-position of this scaffold profoundly influences its electronic properties, enhancing its potential as a versatile building block for the synthesis of targeted therapeutics. Derivatives of the thiazolo[5,4-b]pyridine core have shown promise as kinase inhibitors, demonstrating the importance of this heterocyclic system in modern drug development.[2]
Chemical Structure and Identification
6-nitrothiazolo[5,4-b]pyridine is a fused heterocyclic system comprising a thiazole ring and a pyridine ring. The nitro group at position 6 is a strong electron-withdrawing group that significantly impacts the molecule's reactivity.
| Identifier | Value |
| IUPAC Name | 6-nitro-[1][3]thiazolo[5,4-b]pyridine |
| CAS Number | 948306-26-1 |
| Molecular Formula | C₆H₃N₃O₂S |
| Molecular Weight | 181.17 g/mol |
| Canonical SMILES | C1=C(C=NC2=C1N=CS2)[O-] |
| InChI | InChI=1S/C6H3N3O2S/c10-9(11)4-1-5-6(7-2-4)12-3-8-5/h1-3H |
| InChIKey | HAVAZNINDKYVRW-UHFFFAOYSA-N |
Physical and Spectroscopic Properties
Experimentally determined physical properties for 6-nitrothiazolo[5,4-b]pyridine are not extensively reported in the literature. However, based on its structure and data from related compounds, the following characteristics can be inferred.
Physical State: Likely a solid at room temperature.[1]
Solubility: Due to its aromatic nature and the presence of a nitro group, it is expected to have limited solubility in water but should be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm). The chemical shifts of the protons on the pyridine ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts. For example, in 6-nitrothiazolo[5,4-b]pyridin-2-amine, the protons on the pyridine ring appear at δ 8.93 (d, J = 2.5 Hz, 1H) and 8.26 (d, J = 2.5 Hz, 1H) in d6-DMSO.[1]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbon atoms of the fused ring system. The carbons attached to or near the nitro group and the heteroatoms will be significantly deshielded. For 6-nitrothiazolo[5,4-b]pyridin-2-amine, the reported ¹³C NMR chemical shifts in d6-DMSO are δ 168.0, 161.8, 147.0, 143.3, 136.5, and 116.7.[1]
Infrared (IR) Spectroscopy:
The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:
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Aromatic C-H stretching: ~3000-3100 cm⁻¹
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C=N and C=C stretching (in the aromatic rings): ~1400-1600 cm⁻¹
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Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the heterocyclic core. For instance, the mass spectrum of 6-nitrothiazolo[5,4-b]pyridin-2-amine shows a (M-1) peak at m/z = 195.1.[1]
Synthesis of 6-nitrothiazolo[5,4-b]pyridine
A versatile and efficient one-step synthesis of 6-nitrothiazolo[5,4-b]pyridine and its derivatives has been reported, starting from appropriately substituted chloronitropyridines and thioamides or thioureas.[1][3] This method avoids the use of harsh reagents and provides a direct route to the desired scaffold.
General Synthetic Workflow
The synthesis involves the reaction of a chloronitropyridine with a thioamide or thiourea, leading to the formation of the fused thiazolo[5,4-b]pyridine ring system.
Caption: General synthetic workflow for 6-nitrothiazolo[5,4-b]pyridine.
Detailed Experimental Protocol
The following protocol is adapted from the literature for the synthesis of 6-nitrothiazolo[5,4-b]pyridine.[1]
Materials:
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2-Chloro-3,5-dinitropyridine
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N,N-Dimethylthioformamide
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Xylene
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Ethanol
Procedure:
-
A mixture of 2-chloro-3,5-dinitropyridine (8.0 g, 39 mmol) and N,N-dimethylthioformamide (14.5 mL, 178 mmol) is heated at 60°C for 3 hours, during which a yellow precipitate forms.[1]
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Xylene (20 mL) is added to the reaction mixture, which is then heated to reflux for 4 hours.[1]
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The mixture is allowed to cool and stirred at room temperature for 18 hours.[1]
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The reaction mixture is diluted with ethanol (12 mL) and filtered.[1]
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The collected solid is recrystallized from ethanol to yield the final product, 6-nitrothiazolo[5,4-b]pyridine.[1]
Microwave-assisted synthesis has also been reported as a method to improve reaction times and yields for derivatives of this compound.[1]
Chemical Reactivity
The chemical reactivity of 6-nitrothiazolo[5,4-b]pyridine is largely dictated by the electron-withdrawing nature of the nitro group and the inherent properties of the fused heterocyclic system.
Nucleophilic Aromatic Substitution (SNAAr)
The pyridine ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, is activated towards nucleophilic aromatic substitution.[4] The positions ortho and para to the nitro group are the most susceptible to nucleophilic attack. In the case of 6-nitrothiazolo[5,4-b]pyridine, this suggests that positions 5 and 7 could be reactive towards strong nucleophiles. The ability to displace leaving groups at these positions allows for the introduction of various functionalities, a key strategy in the synthesis of compound libraries for drug discovery.
Caption: Generalized mechanism for nucleophilic aromatic substitution.
Reduction of the Nitro Group
The nitro group of 6-nitrothiazolo[5,4-b]pyridine can be readily reduced to an amino group, a crucial transformation in the synthesis of many biologically active molecules. The resulting 6-aminothiazolo[5,4-b]pyridine serves as a versatile intermediate for further functionalization, such as acylation, alkylation, or diazotization reactions.
Common reducing agents for this transformation include:
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Tin(II) chloride (SnCl₂): A mild and selective reagent for the reduction of nitro groups in the presence of other reducible functionalities.[3]
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Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source.[3]
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Iron (Fe) or Zinc (Zn) in acidic media: A classical method for nitro group reduction.[3]
Caption: Reduction of the nitro group to an amine.
Applications in Drug Development
The thiazolo[5,4-b]pyridine scaffold is a key component in a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the substituents on the thiazolo[5,4-b]pyridine core, researchers can fine-tune the binding affinity and selectivity of these inhibitors for specific kinase targets.
The 6-nitrothiazolo[5,4-b]pyridine moiety serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors. The reactivity of the nitro group and the fused ring system allows for the introduction of diverse chemical functionalities at various positions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Safety and Handling
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[5]
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Hazards: Nitroaromatic compounds are often toxic and can be skin and eye irritants. Inhalation of dust or vapors should be avoided. Pyridine itself is flammable and harmful if swallowed, inhaled, or absorbed through the skin.[6]
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Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[5]
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Disclaimer: This information is for guidance only and is not a substitute for a formal safety data sheet. Always consult a comprehensive SDS before handling this chemical.
Conclusion
6-nitrothiazolo[5,4-b]pyridine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity imparted by the nitro group make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists working to unlock the full potential of this valuable scaffold.
References
- Duncton, M. A. J., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(6), 1125-1135.
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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PubChem. (n.d.). Thiazolo(5,4-b)pyridine. Retrieved from [Link]
- Lv, K., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4588.
